molecular formula C17H14O5S B2600010 (Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-59-9

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2600010
CAS RN: 623117-59-9
M. Wt: 330.35
InChI Key: KWAUXTUODDFPAT-DHDCSXOGSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (ethoxyacetate), a benzofuran group, and a thiophene group. These groups are common in many biologically active compounds and materials .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of substituted amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzofuran and thiophene groups are aromatic and would contribute to the compound’s stability. The ethoxyacetate group could potentially participate in a variety of reactions.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ester group could undergo hydrolysis or transesterification, while the benzofuran and thiophene groups could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-2-20-16(18)10-21-11-5-6-13-14(8-11)22-15(17(13)19)9-12-4-3-7-23-12/h3-9H,2,10H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAUXTUODDFPAT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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